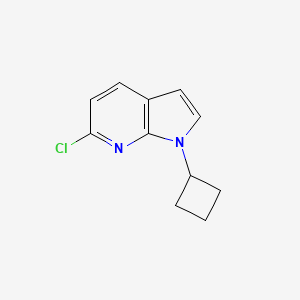
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a cyclopropane carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the cyclopropane ring.
2-Chloro-4-(trifluoromethyl)pyridine: Another similar compound with different substitution patterns on the pyridine ring.
2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine: A compound with additional fluorine substitution.
Uniqueness
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H7ClF3NO2 |
|---|---|
Poids moléculaire |
265.61 g/mol |
Nom IUPAC |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7ClF3NO2/c11-6-3-5(10(12,13)14)4-15-7(6)9(1-2-9)8(16)17/h3-4H,1-2H2,(H,16,17) |
Clé InChI |
WPUVICQXWQAWCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)





![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)

![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)
